molecular formula C16H12N2O5S B11395537 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-sulfamoyl- CAS No. 3845-20-3

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-sulfamoyl-

Cat. No.: B11395537
CAS No.: 3845-20-3
M. Wt: 344.3 g/mol
InChI Key: QHDDRKIOSRWZGG-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-1-benzopyran-2-carboxylic acid with aniline derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxanilide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzopyrans, and reduced aniline derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- can be compared with other benzopyran derivatives such as:

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for other compounds.

    Chromone-2-carboxylic acid: Another benzopyran derivative with applications in medicinal chemistry.

    Umbelliferone: A naturally occurring benzopyran with antioxidant and anti-inflammatory properties.

The uniqueness of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4’-sulfamoyl- lies in its specific structural features and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

3845-20-3

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C16H12N2O5S/c17-24(21,22)11-7-5-10(6-8-11)18-16(20)15-9-13(19)12-3-1-2-4-14(12)23-15/h1-9H,(H,18,20)(H2,17,21,22)

InChI Key

QHDDRKIOSRWZGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

solubility

18.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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